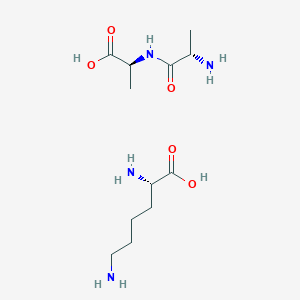
4-amino-N-(3-cloropirazin-2-il)bencenosulfonamida
Descripción general
Descripción
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide (4-NCPBS) is an organic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. 4-NCPBS is a heterocyclic compound composed of an amine and a sulfonamide group attached to a benzene ring with a pyrazine ring attached to the nitrogen atom. 4-NCPBS has been studied for its potential applications in the fields of biochemistry, chemistry, and pharmacology, due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Actividad Antituberculosa
La 4-amino-N-(3-cloropirazin-2-il)bencenosulfonamida ha mostrado ser prometedora como agente antituberculoso. Los investigadores han evaluado su eficacia contra Mycobacterium tuberculosis H37Rv, y exhibió una buena actividad . La lipofilicidad del compuesto juega un papel significativo en su desarrollo como un posible fármaco antituberculoso .
Cristalografía y Estudios Estructurales
La estructura cristalina del compuesto se ha investigado mediante difracción de rayos X de monocristal. Cristaliza en un sistema ortorrómbico con el grupo espacial Pbca. Los parámetros precisos de la celda unitaria incluyen a = 11.5260 Å, b = 9.6270 Å, c = 22.099 Å, Z = 8, y V = 2452.1 ų. La molécula adopta una estructura no planar con un ángulo diedro de 89.95°. Las interacciones intermoleculares, como N–H…O y C–H…O, contribuyen al empaquetamiento cristalino .
Importancia Biológica y Desarrollo de Fármacos
Los derivados de pirazina, incluido este compuesto, sirven como precursores en la síntesis farmacéutica. El núcleo de pirazina exhibe un espectro de actividades biológicas, que van desde propiedades antimicobacterianas y antimaláricas hasta efectos antivirales. Los investigadores han explorado compuestos basados en pirazina como agentes anticancerígenos, dirigidos a enzimas, quinasas y células de cáncer de pulmón .
Síntesis Química y Reacciones
La síntesis química de la this compound implica una simple reacción de un solo paso en acetona con piridina. Los cloruros de sulfonilo reaccionan con aminopirazina o 6-cloroaminopirazina, lo que da como resultado la formación del compuesto .
Análisis de la Superficie de Hirshfeld
Los investigadores han analizado las interacciones intermoleculares utilizando el análisis de la superficie de Hirshfeld. Esta técnica proporciona información sobre el empaquetamiento cristalino y la contribución de las diferentes interacciones a la estructura general .
Modelado Computacional de Energías de Interacción
El modelo de densidad de energía B3LYP/6-31G(d,p) se ha empleado para estimar las energías de interacción entre pares de moléculas. Comprender estas energías ayuda a predecir el comportamiento del compuesto en varios entornos .
Mecanismo De Acción
Target of Action
The primary target of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is Carbonic Anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a useful target for antiproliferative agents .
Mode of Action
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide interacts with CA IX by inhibiting its activity . This inhibition disrupts the enzyme’s normal function, leading to changes in the tumor microenvironment that can inhibit tumor growth .
Biochemical Pathways
The inhibition of CA IX affects the carbon dioxide hydration pathway . This pathway is crucial for maintaining pH homeostasis in tumor cells, which often shift their metabolism to anaerobic glycolysis, leading to an acidic microenvironment . By inhibiting CA IX, 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide disrupts this process, potentially hindering tumor growth .
Pharmacokinetics
The compound’s lipophilicity, a significant physico-chemical property in medicinal chemistry and drug design, may influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of CA IX by 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide can lead to significant anti-proliferative effects. For instance, certain derivatives of the compound have shown significant inhibitory effects against both the MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cell lines . Moreover, some derivatives were able to induce apoptosis in MDA-MB-231 cells .
Safety and Hazards
Direcciones Futuras
The compound and its derivatives have potential applications in the development of new pharmaceuticals, perfumes, and many agrochemicals . They have shown a spectrum of biological importances ranging from antimycobacterial, antimalarial antagonist, antiviral, and anticancer agents over several enzymes targets . The properties of pyrazine are not only restricted to therapeutical values, but also focused on other applications such as single molecular magnets, molecular switches, sensors, etc .
Análisis Bioquímico
Biochemical Properties
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide plays a crucial role in biochemical reactions. It interacts with enzymes such as protein kinase inhibitors and caspase-3 inhibitors . These interactions are essential for its function as an anti-cancer agent. The compound’s ability to inhibit specific enzymes makes it a valuable tool in biochemical research and therapeutic applications.
Cellular Effects
The effects of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect A549 lung cancer cells by inhibiting mitotic kinase, leading to altered cell cycle progression and apoptosis.
Molecular Mechanism
At the molecular level, 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as aurora kinase and checkpoint kinase, which are critical for cell division and DNA repair . These interactions result in changes in gene expression and cellular responses, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as toxicity and organ damage . Understanding the dosage effects is crucial for optimizing its therapeutic use and minimizing potential side effects.
Metabolic Pathways
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are essential for its function as a biochemical modulator and therapeutic agent.
Transport and Distribution
The transport and distribution of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in target tissues, influencing its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the right place and time within the cell.
Propiedades
IUPAC Name |
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-10(14-6-5-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQARFFNSMGMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359189 | |
| Record name | 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14423-79-1 | |
| Record name | 4-Amino-N-(3-chloro-2-pyrazinyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14423-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(3-Chloropyrazinyl)-sulfanilamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)




![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)





